(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide
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Overview
Description
(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that features a furan ring, an oxadiazole ring, and a nitrophenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the furan ring: The furan ring can be introduced through various coupling reactions.
Formation of the acrylamide moiety: This step involves the reaction of an amine with an acrylate derivative.
Introduction of the nitrophenyl group: This can be done through nitration reactions or by using pre-nitrated starting materials.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other parts of the molecule can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substituents can be introduced or modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigation as a potential drug candidate.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, affecting their function and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylacrylamide: Lacks the nitro group, which might affect its biological activity.
(E)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide: Contains a thiophene ring instead of a furan ring, which could influence its chemical properties and reactivity.
Uniqueness
The presence of the nitrophenyl group and the specific arrangement of the furan and oxadiazole rings in (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide might confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c20-13(8-5-10-3-6-11(7-4-10)19(21)22)16-15-18-17-14(24-15)12-2-1-9-23-12/h1-9H,(H,16,18,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTBLWJUYURYLT-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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